

Application Notes and Protocols: Gene Expression Analysis in Keratinocytes Treated with Aureusimine B

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Compound of Interest

Compound Name: Aureusimine B

Cat. No.: B10770025

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Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by *Staphylococcus aureus*.^{[1][2]} While its precise biological functions are still under investigation, studies have shown that it can influence gene expression in human keratinocytes, the primary cell type in the epidermis of the skin.^{[1][2][3][4]} Notably, the impact of **Aureusimine B** on keratinocyte gene expression is significantly enhanced when combined with other soluble factors produced by *S. aureus*, suggesting a complex interaction in the context of bacterial colonization and infection.^{[1][2][4]}

These application notes provide a summary of the known effects of **Aureusimine B** on keratinocyte gene expression and detailed protocols for replicating and expanding upon these findings. The information is intended to guide researchers in studying the molecular interactions between microbial metabolites and host skin cells, which is crucial for understanding skin homeostasis, pathogenesis, and for the development of novel therapeutic agents.

Data Presentation: Gene Expression Changes in Human Keratinocytes

Treatment of human keratinocytes with **Aureusimine B** alone results in a modest but significant regulation of a specific set of genes. The following table summarizes the quantitative data from microarray analysis of human keratinocytes exposed to 1 μ M or 10 μ M of **Aureusimine B**. Only genes with a significant regulation of at least two-fold ($p < 0.05$) are presented.

Table 1: Genes Regulated in Human Keratinocytes by **Aureusimine B** Treatment^{[1][4]}

Gene Symbol	Gene Name	Fold Change (1 μ M)	Fold Change (10 μ M)	Function
Upregulated Genes				
IL1RL1	Interleukin 1 receptor-like 1	2.8	3.5	Pro-inflammatory signaling
IL18R1	Interleukin 18 receptor 1	2.5	3.1	Pro-inflammatory signaling
IL18RAP	Interleukin 18 receptor accessory protein	2.4	2.9	Pro-inflammatory signaling
IL1A	Interleukin 1 alpha	2.2	2.7	Pro-inflammatory cytokine
IL1B	Interleukin 1 beta	2.1	2.6	Pro-inflammatory cytokine
CXCL8	C-X-C motif chemokine ligand 8 (IL-8)	2.3	2.8	Chemoattractant for neutrophils
CSF2	Colony stimulating factor 2 (GM-CSF)	2.0	2.5	Myeloid cell differentiation
PTGS2	Prostaglandin- endoperoxide synthase 2 (COX-2)	2.1	2.4	Inflammation, prostaglandin synthesis
MMP1	Matrix metallopeptidase 1	2.0	2.3	Extracellular matrix remodeling
MMP3	Matrix metallopeptidase	2.2	2.6	Extracellular matrix

3

remodeling

**Downregulated
Genes**

KRT1	Keratin 1	-2.1	-2.5	Epidermal differentiation
KRT10	Keratin 10	-2.3	-2.7	Epidermal differentiation
LOR	Loricrin	-2.5	-3.0	Cornified envelope formation
FLG	Filaggrin	-2.4	-2.8	Epidermal barrier function
IVL	Involucrin	-2.2	-2.6	Cornified envelope formation
TGM1	Transglutaminase 1	-2.0	-2.4	Cornified envelope cross-linking
S100A7	S100 calcium binding protein A7 (Psoriasin)	-2.1	-2.5	Antimicrobial, pro-inflammatory
S100A8	S100 calcium binding protein A8	-2.0	-2.3	Inflammation, chemotaxis
S100A9	S100 calcium binding protein A9	-2.2	-2.6	Inflammation, chemotaxis
DEFB4A	Defensin beta 4A	-2.3	-2.8	Antimicrobial peptide

Experimental Protocols

The following are detailed protocols for the culture of human keratinocytes, treatment with **Aureusimine B**, and subsequent gene expression analysis.

Protocol 1: Human Keratinocyte Culture

- Cell Line: Primary Human Epidermal Keratinocytes (HEK) or the HaCaT cell line can be used.
- Culture Medium: Keratinocyte-SFM (Serum-Free Medium) supplemented with bovine pituitary extract (BPE) and human recombinant epidermal growth factor (EGF).
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells when they reach 70-80% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with trypsin inhibitor before reseeding.

Protocol 2: Aureusimine B Treatment

- Preparation of **Aureusimine B** Stock Solution: Dissolve **Aureusimine B** (Phevalin) in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
- Cell Seeding: Seed keratinocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Treatment:
 - Dilute the **Aureusimine B** stock solution in culture medium to the final desired concentrations (e.g., 1 µM and 10 µM).
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest **Aureusimine B** concentration).
 - Remove the old medium from the cells and replace it with the treatment or control medium.

- Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.

Protocol 3: RNA Isolation and Purification

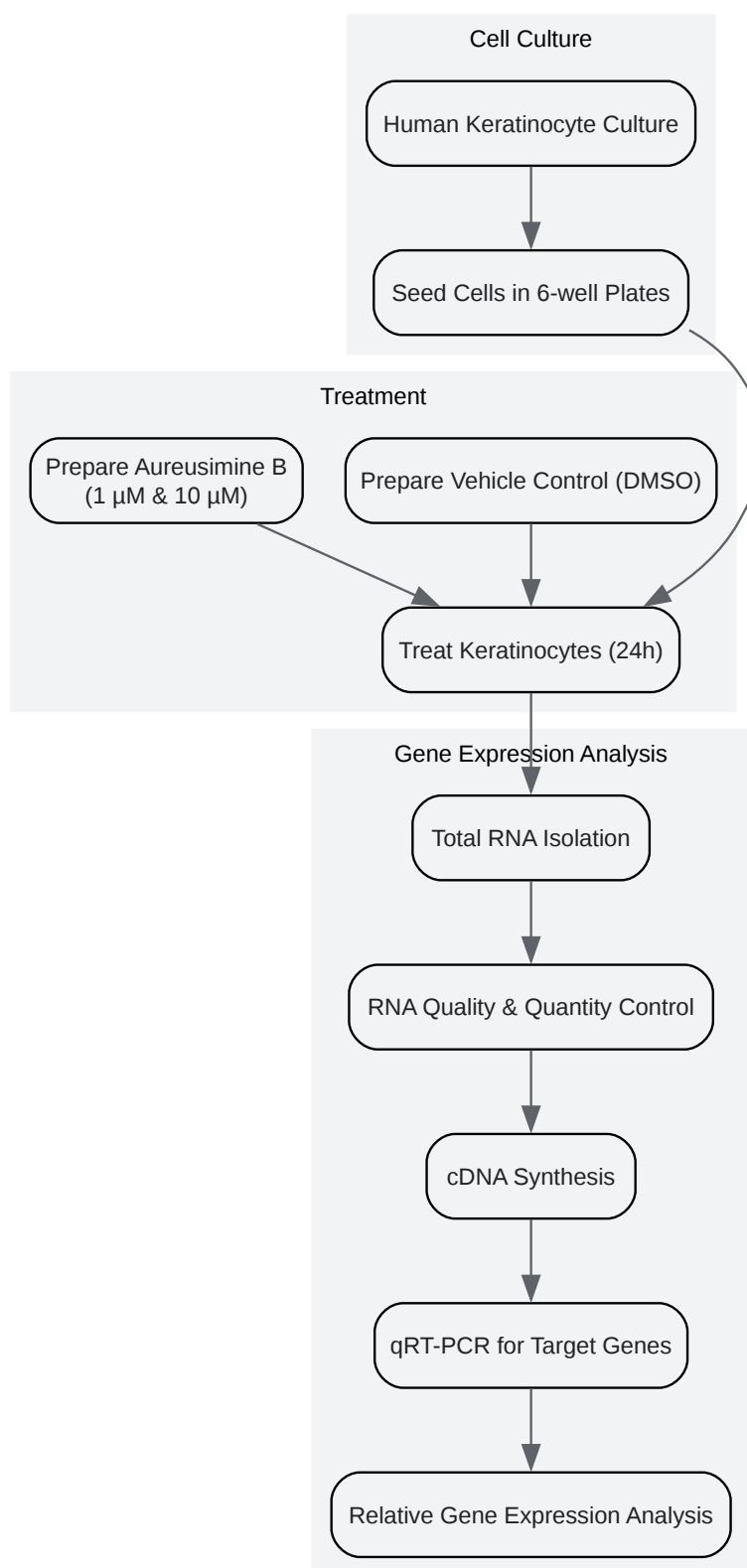
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol or a buffer from an RNA isolation kit).
- RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves homogenization, phase separation (if using TRIzol), and column-based purification.
- Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Check RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

- Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
- Primer Design: Design or obtain validated primers for the genes of interest (from Table 1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers.
- Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Mandatory Visualizations

Experimental Workflow

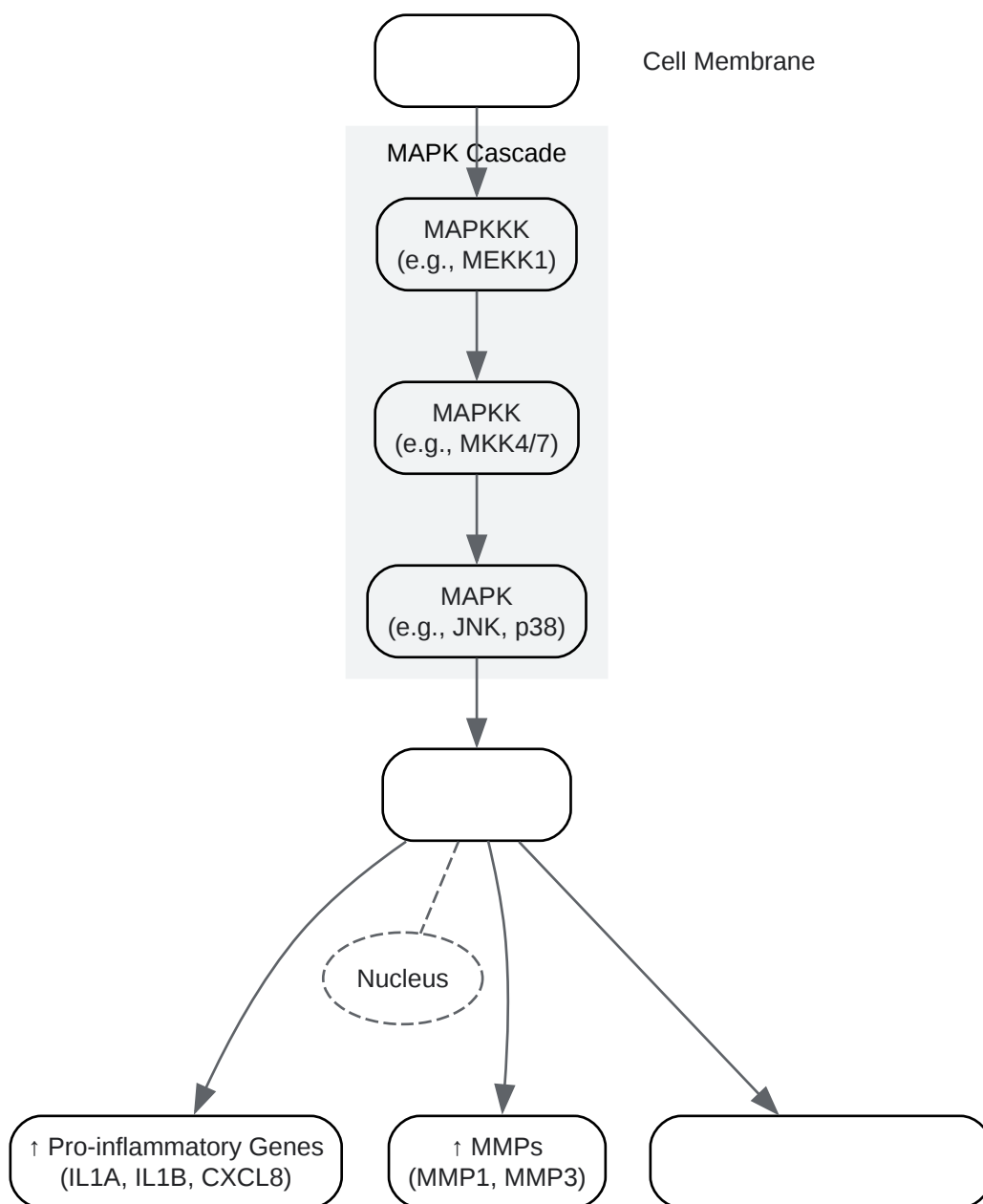


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Caption: Experimental workflow for analyzing gene expression in keratinocytes treated with **Aureusimine B**.

Proposed Signaling Pathway

The upregulation of pro-inflammatory genes and matrix metalloproteinases, coupled with the downregulation of differentiation markers, suggests the involvement of intracellular signaling cascades that regulate inflammation and cell fate. While the direct targets of **Aureusimine B** are not fully elucidated, the pattern of gene expression is consistent with the activation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein 1 (AP-1) signaling pathways, which are known to be activated by various cellular stresses and microbial products.^{[1][4]}



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